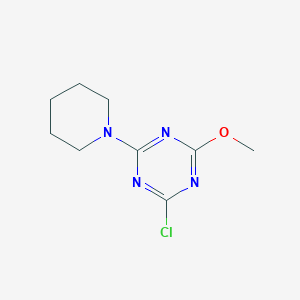![molecular formula C22H22N2O7 B11506427 3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506427.png)
3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe for understanding biochemical processes.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyrrole derivatives with hydroxyl and methoxy substituents. Examples could be:
- 3-(2-HYDROXY-5-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-PYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
- 5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-PYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H22N2O7 |
|---|---|
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O7/c1-22(21(28)29)17-16(18(23-22)12-10-11(30-2)8-9-14(12)25)19(26)24(20(17)27)13-6-4-5-7-15(13)31-3/h4-10,16-18,23,25H,1-3H3,(H,28,29) |
Clé InChI |
GUCGBFPPJOURLV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)C4=CC=CC=C4OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11506349.png)
![1-(2-Amino-2-oxoethyl)-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506354.png)
![N-benzyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11506357.png)

![2-(4-hydroxy-3,5-dimethylphenyl)-5,5-dimethyl-2-(trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B11506369.png)
![methyl 4-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11506377.png)
![1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol](/img/structure/B11506394.png)
![9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11506397.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11506407.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11506413.png)
![1-(3,4-dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11506415.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11506430.png)
![N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide](/img/structure/B11506436.png)

